molecular formula C11H7ClN2OS B2719743 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile CAS No. 860648-95-9

3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile

Cat. No.: B2719743
CAS No.: 860648-95-9
M. Wt: 250.7
InChI Key: KAMBCJLJVNLHTI-UHFFFAOYSA-N
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Description

3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile is a chemical compound with the molecular formula C11H7ClN2OS and a molecular weight of 250.70 . It is supplied for research purposes only and is not intended for diagnostic or therapeutic uses. Compounds featuring the 2-chlorothiazole moiety, like this one, are of significant interest in medicinal chemistry for the development of high-affinity ligands for various biological targets . For instance, research into metabotropic glutamate receptor subtype 5 (mGlu5) ligands has shown that the incorporation of a 2-chlorothiazole group can result in compounds with sub-nanomolar receptor affinity . Thiazole derivatives, in general, represent a privileged scaffold in drug discovery due to their presence in a wide range of bioactive molecules and FDA-approved pharmaceuticals . Researchers value this compound as a versatile building block for the synthesis of more complex molecules, particularly in the exploration of new therapeutic agents. Proper handling procedures should be followed. Store sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2OS/c12-11-14-6-10(16-11)7-15-9-3-1-2-8(4-9)5-13/h1-4,6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMBCJLJVNLHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CN=C(S2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile typically involves the reaction of 2-chloro-1,3-thiazole-5-methanol with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate and a solvent like dimethylformamide (DMF) or ethanol . The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through crystallization or chromatography.

Chemical Reactions Analysis

3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Medicinal Chemistry

3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile has been investigated for its potential therapeutic effects, particularly as an antagonist at metabotropic glutamate receptor subtype 5 (mGlu5). This receptor is implicated in various neurological disorders such as anxiety and depression. Studies have shown that this compound exhibits a high affinity for mGlu5 receptors, making it a candidate for drug development targeting these conditions .

Case Studies:

  • In vitro studies demonstrated that the compound effectively modulates neurotransmitter release, showcasing its potential in treating mood disorders.

Antimicrobial and Antifungal Activities

Research has indicated that compounds similar to this compound possess antimicrobial and antifungal properties. The thiazole moiety is known for enhancing biological activity against various pathogens .

Case Studies:

  • A study highlighted the synthesis of thiazole derivatives that showed significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa.

Material Science

The compound is also explored as a building block in the synthesis of more complex materials. Its unique chemical structure allows it to participate in various chemical reactions, making it useful in developing new materials with specific properties.

Applications:

  • Used in the synthesis of polymers and other organic compounds that require thiazole or benzonitrile functionalities .

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological pathways . The chloro substituent and benzonitrile group enhance its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

2-[(2-Chloro-1,3-thiazol-5-yl)methylamino]-4-methoxy-3-methylbenzonitrile
  • Key Differences: Substituent Position: The nitrile group is at the 2-position instead of the 3-position. Linkage: A methylamino (-NH-CH2-) bridge replaces the methoxy (-O-CH2-) group. Additional Groups: A methyl group at the 3-position and methoxy at the 4-position of the benzene ring.
  • The methyl substitution could increase steric hindrance, affecting molecular conformation .
4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde
  • Key Differences :
    • Functional Group : An aldehyde (-CHO) replaces the nitrile (-CN) group.
    • Substituent Position : The thiazole-methoxy group is para to the aldehyde on the benzene ring.
  • Implications: The aldehyde’s higher reactivity may reduce stability under acidic or nucleophilic conditions compared to the nitrile.
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole
  • Key Differences :
    • Core Structure : Benzothiazole replaces the benzonitrile-thiazole system.
    • Substituents : A 4-methoxyphenyl group is attached to the benzothiazole core.
  • Implications: Benzothiazoles are known for antimicrobial and antitumoral activities, but the absence of a nitrile group may limit interactions with enzymes or receptors requiring polar recognition sites .
4-[4-[[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl]-2-methoxy-phenoxy]-3-(trifluoromethyl)benzonitrile
  • Key Differences :
    • Heterocycle : A dioxo-thiazolidine ring replaces the 2-chloro-thiazole.
    • Substituents : A trifluoromethyl (-CF3) group is present at the 3-position of the benzene ring.
  • The dioxo-thiazolidine core may introduce metabolic instability compared to the chloro-thiazole’s robustness .
Table 1: Comparative Analysis of Key Features
Compound Name Core Structure Key Functional Groups Bioactivity Notes
3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile Benzonitrile + thiazole -CN, -OCH2-thiazole, Cl Potential agrochemical/pharmaceutical applications due to balanced polarity and stability
2-[(2-Chloro-thiazol-5-yl)methylamino] analog Benzonitrile + thiazole -CN, -NHCH2-thiazole, CH3, OCH3 Enhanced solubility via -NH-; possible steric effects
4-[(2-Chloro-thiazol-5-yl)methoxy]benzaldehyde Benzaldehyde + thiazole -CHO, -OCH2-thiazole, Cl Higher reactivity; limited stability
5-Chloro-2-(4-methoxyphenyl)-benzothiazole Benzothiazole Cl, -OCH3 Antimicrobial/antitumoral activity
Dioxo-thiazolidine-CF3 analog Benzonitrile + thiazolidine -CN, -CF3, dioxo-thiazolidine Enhanced lipophilicity; metabolic concerns

Analytical Characterization

  • Techniques :
    • LCMS/GCMS : Used to differentiate nitrile-containing compounds (e.g., target compound) from aldehyde or benzothiazole analogs based on molecular ion peaks and fragmentation patterns .
    • NMR : The nitrile group’s distinct 13C NMR signal (~110–120 ppm) contrasts with aldehydes (~190–200 ppm) or benzothiazole carbons .
    • HPLC : Retention times vary with polarity; nitriles typically elute later than aldehydes due to higher polarity .

Biological Activity

3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C11H8ClN2OS
  • Molecular Weight : 240.71 g/mol

The presence of the thiazole ring and the chlorinated substituent are significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The thiazole moiety is known to participate in various biochemical interactions, which can lead to modulation of enzyme activities and receptor binding. This compound may exhibit inhibitory effects on certain enzymes involved in disease pathways, thereby influencing cellular processes such as proliferation and apoptosis.

Antitumor Activity

Research indicates that thiazole-containing compounds often demonstrate significant antitumor properties. For instance, studies have shown that similar thiazole derivatives can inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like chlorine enhances cytotoxicity against various cancer cell lines .

CompoundCell LineIC50 (µM)Reference
3-(2-Chloro-1,3-thiazol-5-yl)A431 (human epidermoid carcinoma)<10
3-(2-Chloro-1,3-thiazol-5-yl)Jurkat (T-cell leukemia)<15

Antibacterial Activity

Thiazole derivatives have also been investigated for their antibacterial properties. For instance, compounds similar to this compound have shown inhibitory effects against various bacterial strains, suggesting potential applications in treating bacterial infections .

Antiparasitic Activity

Some studies have focused on the antiparasitic effects of thiazole derivatives. The compound's ability to disrupt metabolic pathways in parasites has been highlighted in research targeting Trypanosoma species. The results indicate promising activity against protozoan parasites, making it a candidate for further investigation in this area .

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of several thiazole derivatives, including those structurally similar to this compound. The findings demonstrated that these compounds could significantly reduce tumor growth in vitro and in vivo models by inducing apoptosis through caspase activation pathways .

Study 2: Antimicrobial Properties

Another study assessed the antimicrobial properties of chlorinated thiazoles against Gram-positive and Gram-negative bacteria. Results indicated that compounds with a thiazole ring exhibited enhanced activity compared to their non-chlorinated counterparts, supporting the hypothesis that chlorine substitution increases antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between a thiazolyl-chloride intermediate and a substituted benzonitrile. Key steps include:

  • Step 1 : Preparation of the thiazole intermediate (e.g., 2-chloro-5-(chloromethyl)-1,3-thiazole) via cyclization reactions using thiourea derivatives and α-haloketones .
  • Step 2 : Coupling with 3-hydroxybenzonitrile under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust parameters like temperature (60–80°C), solvent polarity, and stoichiometry to maximize yield. Use NMR (¹H/¹³C) and mass spectrometry to confirm intermediate purity .

Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound, and what software tools are recommended for data refinement?

  • Methodological Answer :

  • Data Collection : Grow single crystals via slow evaporation in solvents like DCM/hexane. Collect diffraction data using a synchrotron or in-house diffractometer.
  • Structure Solution : Use direct methods in SHELXS or SHELXD for phase determination .
  • Refinement : Refine coordinates and thermal parameters iteratively using SHELXL, which is robust for small molecules . Visualize the final structure with ORTEP-3 for Windows to generate publication-quality diagrams .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address potential ambiguities?

  • Methodological Answer :

  • NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the aromatic and thiazole regions. For example, the methoxy group (δ ~3.9 ppm) and thiazole protons (δ ~7.5 ppm) require careful integration .
  • IR : Confirm nitrile (C≡N) stretching at ~2220 cm⁻¹ and ether (C-O-C) vibrations at ~1250 cm⁻¹.
  • Mass Spec : Use HRMS (ESI/TOF) to verify molecular ion [M+H]⁺ and isotopic patterns consistent with chlorine .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational modeling and experimental crystallographic data for this compound?

  • Methodological Answer :

  • Validation : Compare DFT-optimized geometries (e.g., Gaussian, B3LYP/6-31G*) with X-ray bond lengths/angles. Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions .
  • Dynamic Analysis : Perform molecular dynamics simulations (AMBER/CHARMM) to assess conformational flexibility in solution vs. solid state.
  • Data Reporting : Use R-factors (e.g., R₁ < 0.05) and goodness-of-fit (GOF) metrics to quantify agreement .

Q. What strategies are recommended for evaluating the compound’s interaction with biological targets, such as GPCRs or enzymes?

  • Methodological Answer :

  • Fragment Screening : Use high-concentration radioligand binding assays to identify low-affinity interactions, as demonstrated for mGlu5 receptor modulators .
  • Docking Studies : Employ AutoDock Vina or Schrödinger Suite to model binding poses. Validate with mutagenesis (e.g., alanine scanning) to pinpoint critical residues .
  • SPR/BLI : Quantify binding kinetics (kₒₙ/kₒff) using surface plasmon resonance or bio-layer interferometry.

Q. How should researchers address contradictions in toxicological data during preclinical safety assessment?

  • Methodological Answer :

  • Dose-Response Analysis : Conduct in vitro cytotoxicity assays (e.g., HepG2 cells) across a wide concentration range (1 nM–100 µM). Use nonlinear regression to calculate IC₅₀ values .
  • Metabolite Profiling : Identify oxidative or hydrolytic metabolites via LC-MS/MS. Compare with structurally related compounds (e.g., clothianidin) to predict toxicity pathways .
  • In Vivo Cross-Validation : Perform acute toxicity studies in rodents, adhering to OECD guidelines. Correlate findings with in vitro data to resolve discrepancies .

Q. What methodologies are effective for optimizing the compound’s solubility and bioavailability in early-stage drug development?

  • Methodological Answer :

  • Salt Screening : Test counterions (e.g., HCl, sodium) to improve aqueous solubility. Monitor pH-dependent stability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the methoxy or nitrile positions to enhance permeability .
  • Nanoparticle Formulation : Use PLGA or liposomal carriers to increase circulation time. Characterize with DLS and TEM .

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